Comprehensive Technical Guide on Methyl (R)-2-(methylamino)-2-phenylacetate hydrochloride (CAS 202273-59-4)
Comprehensive Technical Guide on Methyl (R)-2-(methylamino)-2-phenylacetate hydrochloride (CAS 202273-59-4)
Executive Summary
Methyl (R)-2-(methylamino)-2-phenylacetate hydrochloride (CAS 202273-59-4) is a highly versatile chiral building block utilized extensively in pharmaceutical development and biochemical research. Structurally defined as the methyl ester of N-methyl-D-phenylglycine, this compound serves as a critical intermediate in the synthesis of peptidomimetics, beta-lactam antibiotics, and neuropharmacological agents[1].
Working with phenylglycine derivatives requires a rigorous understanding of their stereochemical vulnerabilities. This whitepaper provides drug development professionals with an in-depth analysis of the compound's physicochemical properties, mechanistic reactivity, and field-proven synthetic protocols designed to maintain strict chiral integrity.
Physicochemical Profiling
Understanding the baseline quantitative properties of CAS 202273-59-4 is essential for reaction design, particularly regarding solubility and stoichiometric calculations. The hydrochloride salt form provides enhanced shelf stability and prevents spontaneous intermolecular cyclization.
Table 1: Quantitative Physicochemical Data
| Property | Value | Reference |
| Chemical Name | Methyl (R)-2-(methylamino)-2-phenylacetate hydrochloride | |
| CAS Registry Number | 202273-59-4 | |
| Molecular Formula | C₁₀H₁₄ClNO₂ (C₁₀H₁₃NO₂ • HCl) | |
| Molecular Weight | 215.68 g/mol | |
| Stereochemistry | (R)-enantiomer (D-configuration) | [1] |
| Hydrogen Bond Donors | 2 (in salt form) | [2] |
| Hydrogen Bond Acceptors | 3 | [2] |
| Rotatable Bonds | 3 | [2] |
| Exact Mass (Free Base) | 165.0789 Da | [2] |
Core Chemical Properties & Mechanistic Reactivity
The reactivity of Methyl (R)-2-(methylamino)-2-phenylacetate is governed by three distinct structural features: the secondary amine, the methyl ester, and the highly acidic chiral alpha-carbon.
Stereochemical Vulnerability (The Phenylglycine Challenge)
Phenylglycine derivatives are notoriously prone to base-catalyzed racemization during functionalization and solid-phase peptide synthesis (SPPS)[3]. The alpha-proton is highly acidic due to the combined electron-withdrawing effect of the adjacent ester and the resonance stabilization provided by the phenyl ring.
Causality in Base Selection: Deprotonation forms an enolate intermediate, leading to epimerization upon reprotonation[4]. Consequently, the choice of base during N-functionalization is paramount. Exposure to strong, unhindered bases (e.g., DBU, piperidine) must be avoided. Instead, protocols should utilize sterically hindered, milder bases like 2,4,6-trimethylpyridine (TMP) or sym-collidine, which have been empirically shown to reduce racemization to a negligible level[Liang et al., 2017][5].
Amine and Ester Reactivity
The secondary amine (-NHCH₃) is sterically hindered but remains a potent nucleophile for acylation (forming tertiary amides) and reductive amination. The methyl ester acts as a standard electrophile, susceptible to saponification. If the free base is generated and subjected to prolonged heating without an electrophilic trap, it can undergo self-condensation to form a diketopiperazine (DKP) side product[6].
Caption: Core reactivity profile mapping functional groups to their primary chemical transformations.
Experimental Workflows & Protocols
The following protocols are designed as self-validating systems , incorporating in-process analytical checks and mechanistic safeguards to ensure high yield and enantiomeric excess (ee).
Protocol 1: Freebasing and N-Boc Protection
Objective: Convert the HCl salt to an N-Boc protected intermediate without compromising enantiomeric purity. Mechanistic Rationale: A biphasic system (DCM/aq. NaHCO₃) is used rather than homogenous strong bases (e.g., TEA in DCM). This strictly buffers the organic phase, minimizing the rate of alpha-proton abstraction and preventing epimerization[4].
Step-by-Step Methodology:
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Preparation: Suspend 10.0 g (46.3 mmol) of Methyl (R)-2-(methylamino)-2-phenylacetate hydrochloride in 100 mL of dichloromethane (DCM).
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Biphasic Buffering: Add 100 mL of saturated aqueous NaHCO₃. Stir vigorously at 0°C for 15 minutes to generate the free base in situ.
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Electrophilic Addition: Dissolve 11.1 g (50.9 mmol, 1.1 eq) of Di-tert-butyl dicarbonate (Boc₂O) in 20 mL of DCM. Add this solution dropwise to the biphasic mixture over 30 minutes at 0°C.
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Reaction Propagation: Allow the reaction to warm to room temperature and stir for 4 hours.
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Self-Validation (In-Process Check): Perform TLC (Hexanes:EtOAc 3:1). Stain with Ninhydrin. Validation criteria: The disappearance of the secondary amine (which stains red/brown) indicates complete conversion.
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Workup: Separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
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Self-Validation (Quality Control): Analyze the crude product via Chiral HPLC (e.g., Chiralcel OD-H column) to confirm ee > 98%.
Protocol 2: Controlled Ester Hydrolysis
Objective: Saponify the methyl ester to yield N-Boc-N-methyl-D-phenylglycine. Mechanistic Rationale: Lithium hydroxide (LiOH) is preferred over NaOH/KOH. The lithium cation coordinates with the alpha-heteroatoms, stabilizing the ground state. Maintaining the reaction at 0°C suppresses the activation energy required for racemization[6].
Step-by-Step Methodology:
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Preparation: Dissolve the N-Boc protected ester (approx. 46 mmol) in 120 mL of a THF/H₂O mixture (3:1 v/v). Cool the solution to 0°C in an ice bath.
-
Hydrolysis: Add 2.1 g (50.6 mmol, 1.1 eq) of LiOH•H₂O in a single portion. Stir strictly at 0°C for 3 hours.
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Self-Validation (In-Process Check): Monitor via LC-MS. Validation criteria: Disappearance of the ester mass peak and the appearance of the corresponding carboxylic acid mass [M-H]⁻ peak.
-
Quenching & Acidification: Evaporate the THF under reduced pressure at <25°C. Dilute the aqueous residue with 50 mL of water and cool to 0°C. Acidify to pH 3 using 1M aqueous citric acid. Causality: Citric acid is used instead of HCl to prevent premature cleavage of the acid-sensitive Boc group.
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Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 75 mL). Wash with brine, dry over Na₂SO₄, and concentrate to yield the pure chiral acid.
Caption: Synthetic workflow of CAS 202273-59-4 highlighting target pathways and major side reactions.
References
-
PubChem Compound Summary Title: 2-(Methylamino)-2-phenylacetic acid | CID 228214 Source: National Center for Biotechnology Information (NIH) URL:[Link]
-
Mechanistic Literature on Phenylglycine Racemization Title: Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions Source: Tetrahedron Letters / Semantic Scholar URL:[Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 2-(Methylamino)-2-phenylacetic acid | C9H11NO2 | CID 228214 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. luxembourg-bio.com [luxembourg-bio.com]
- 4. researchmgt.monash.edu [researchmgt.monash.edu]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
